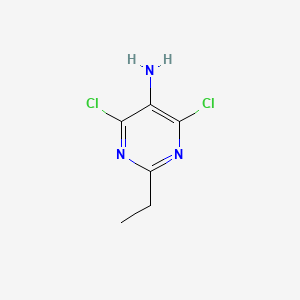

4,6-Dichloro-2-ethylpyrimidin-5-amine

Descripción

BenchChem offers high-quality 4,6-Dichloro-2-ethylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-ethylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dichloro-2-ethylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3/c1-2-3-10-5(7)4(9)6(8)11-3/h2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHHPQSMYVIVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334832 | |

| Record name | 4,6-dichloro-2-ethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6237-96-3 | |

| Record name | 4,6-Dichloro-2-ethyl-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6237-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-dichloro-2-ethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4,6-Dichloro-2-ethylpyrimidin-5-amine CAS number 6237-96-3

An In-Depth Technical Guide to 4,6-Dichloro-2-ethylpyrimidin-5-amine (CAS 6237-96-3)

Abstract: This document provides a comprehensive technical overview of 4,6-Dichloro-2-ethylpyrimidin-5-amine, a key heterocyclic building block in modern medicinal chemistry. It details the compound's physicochemical properties, outlines a robust multi-step synthesis with detailed protocols, explores its chemical reactivity and strategic applications in drug discovery, and provides essential safety and handling guidelines. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted pyrimidines as scaffolds for creating novel therapeutic agents.

Introduction and Strategic Importance

4,6-Dichloro-2-ethylpyrimidin-5-amine, identified by CAS number 6237-96-3, is a polysubstituted pyrimidine that has emerged as a valuable intermediate in the synthesis of complex molecular architectures. Its structure is characterized by a pyrimidine core functionalized with two reactive chlorine atoms, an amino group, and an ethyl group. This specific arrangement of functional groups makes it an exceptionally versatile scaffold.

The two chlorine atoms at the C4 and C6 positions are susceptible to selective nucleophilic aromatic substitution (SNAr), allowing for the sequential and controlled introduction of different moieties. This differential reactivity is a cornerstone of its utility, enabling the construction of vast and diverse chemical libraries for high-throughput screening. The 5-amino group provides an additional vector for modification, further expanding its synthetic potential. Consequently, this compound is frequently classified as a "Protein Degrader Building Block," highlighting its role in developing targeted protein degradation technologies like PROTACs, as well as in the synthesis of kinase inhibitors and other biologically active molecules.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its effective use in a laboratory setting. The key properties of 4,6-Dichloro-2-ethylpyrimidin-5-amine are summarized below.

| Property | Value | Source |

| CAS Number | 6237-96-3 | [1] |

| Molecular Formula | C₆H₇Cl₂N₃ | [1] |

| Molecular Weight | 192.05 g/mol | [1] |

| Appearance | Crystalline solid (typical) | General Knowledge |

| Purity | ≥97% (commercially available) | [1] |

| logP (Octanol/Water) | 1.8 (Predicted) | [2] (analogue) |

| Vapor Pressure | 6.41E-14 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.73 (Predicted) | [3] |

Note: Some properties are predicted based on computational models or derived from structurally similar compounds, such as 4,6-Dichloro-2-methylpyrimidin-5-amine.[2] Experimental validation is recommended.

Synthesis and Manufacturing Pathway

The synthesis of 4,6-Dichloro-2-ethylpyrimidin-5-amine is a multi-step process commencing from basic starting materials. The pathway leverages classical heterocyclic chemistry reactions, each chosen for its reliability and scalability. The overall process can be logically divided into four primary stages: cyclization, nitration, chlorination, and reduction.

Caption: Synthetic pathway for 4,6-Dichloro-2-ethylpyrimidin-5-amine.

Protocol 1: Synthesis of 2-Ethyl-5-nitropyrimidine-4,6-diol (Intermediate C)

Causality: This two-step process begins with a base-catalyzed condensation to form the pyrimidine ring, a foundational reaction in heterocyclic chemistry. The subsequent nitration introduces the nitro group at the electron-rich C5 position. A mixed acid system (HNO₃/H₂SO₄) is employed as it generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the partial deactivation of the ring by the carbonyl groups in the diol tautomer.[4][5]

Step 1a: Synthesis of 2-Ethylpyrimidine-4,6-diol

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

To this solution, add diethyl malonate (1.0 eq) dropwise, maintaining the temperature below 30°C.

-

Add ethylamidine hydrochloride (1.0 eq) portion-wise to the stirred mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and reduce the solvent volume under vacuum.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 4-5.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water and ethanol, and dried to yield 2-Ethylpyrimidine-4,6-diol.

Step 1b: Nitration

-

In a flask equipped with a dropping funnel and thermometer, cool concentrated sulfuric acid (4-5 volumes) to 0-5°C in an ice-salt bath.

-

Slowly add 2-Ethylpyrimidine-4,6-diol (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.

-

Prepare a nitrating mixture of fuming nitric acid (1.5 eq) and concentrated sulfuric acid (1.0 vol) and cool it to 0°C.

-

Add the cold nitrating mixture dropwise to the pyrimidine solution, maintaining the reaction temperature below 15°C.[6]

-

Stir the mixture at 10-15°C for 1-2 hours after the addition is complete.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 2-Ethyl-5-nitropyrimidine-4,6-diol.

Protocol 2: Synthesis of 4,6-Dichloro-2-ethyl-5-nitropyrimidine (Intermediate D)

Causality: The conversion of the dihydroxy pyrimidine to the dichloro derivative is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It functions by converting the hydroxyl groups (or their keto tautomers) into excellent leaving groups, which are then displaced by chloride ions. A tertiary amine catalyst, such as N,N-dimethylaniline, is often added to accelerate the reaction.[7][8]

-

Charge a reaction vessel with phosphorus oxychloride (POCl₃, 5-10 volumes).

-

Add 2-Ethyl-5-nitropyrimidine-4,6-diol (1.0 eq) portion-wise to the POCl₃.

-

Slowly add N,N-dimethylaniline (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux (approx. 105-110°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.

-

Carefully pour the viscous residue onto a large volume of crushed ice with vigorous stirring.

-

The solid product precipitates out. Collect it by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield 4,6-Dichloro-2-ethyl-5-nitropyrimidine.[7]

Protocol 3: Reduction to 4,6-Dichloro-2-ethylpyrimidin-5-amine (Target Compound E)

Causality: The final step is the selective reduction of the aromatic nitro group to an amine. While catalytic hydrogenation is a common method for nitro reduction, it carries a significant risk of hydrodechlorination of the pyrimidine ring. Therefore, a chemical reduction is preferred. The use of iron powder in an acidic medium (Fe/HCl or Fe/acetic acid) is a classic, cost-effective, and highly efficient method for this transformation, avoiding cleavage of the C-Cl bonds.[9] An alternative is using a reducing agent like sodium dithionite.[10]

-

Set up a flask with a mechanical stirrer and add iron powder (3-5 eq) and ethanol/water or acetic acid as the solvent.

-

Heat the slurry to 50-60°C and add a small amount of concentrated HCl to activate the iron.

-

Dissolve 4,6-Dichloro-2-ethyl-5-nitropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, THF) and add it dropwise to the iron slurry. The reaction is exothermic; control the addition rate to maintain the temperature between 60-70°C.

-

After the addition is complete, stir the mixture at 70°C for 2-4 hours until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base such as sodium bicarbonate solution.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

The resulting crude product can be purified by column chromatography or recrystallization to afford pure 4,6-Dichloro-2-ethylpyrimidin-5-amine.

Chemical Reactivity and Strategic Derivatization

The synthetic value of 4,6-Dichloro-2-ethylpyrimidin-5-amine lies in the predictable reactivity of its functional groups, which allows for its use as a versatile molecular scaffold.

Caption: Reactivity and diversification points of the core scaffold.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at positions C4 and C6 are the primary sites for modification. These positions are activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms of the pyrimidine ring. Often, the C4 position is more reactive than the C6 position, allowing for selective and sequential substitution reactions under carefully controlled conditions (e.g., lower temperatures for the first substitution).[11] This enables the introduction of various nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.

-

Amino Group Reactions: The 5-amino group behaves as a typical aromatic amine. It can be acylated, alkylated, or used in coupling reactions to attach different side chains or linkers. This position provides a secondary point for diversification after the chlorine atoms have been substituted.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bonds can also participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, further expanding the range of possible derivatives by forming new carbon-carbon or carbon-nitrogen bonds.

Applications in Drug Discovery

The structural features of 4,6-Dichloro-2-ethylpyrimidin-5-amine make it an ideal starting material for compounds targeting a range of biological processes.

-

Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors used in oncology. The C4 and C6 positions allow for the installation of substituents that can occupy the ATP-binding pocket and confer selectivity, while the 5-amino group can be used to extend into other regions of the enzyme.

-

Antiviral and Anti-inflammatory Agents: Dichloropyrimidine derivatives are used as intermediates for compounds targeting viral replication and inflammatory pathways. The ability to easily generate diverse libraries from this scaffold is crucial for screening and identifying lead compounds in these therapeutic areas.[12]

-

Agrochemicals: The pyrimidine scaffold is also prevalent in agrochemicals. This intermediate can be used to develop novel pesticides and herbicides with improved efficacy and selectivity.[12]

-

Ticagrelor Analogue Synthesis: A structurally related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is a pivotal intermediate in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor.[10] This underscores the importance of the 4,6-dichloro-5-aminopyrimidine core in developing antithrombotic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4,6-Dichloro-2-ethylpyrimidin-5-amine is essential. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, data from closely related dichloropyrimidine analogues provides clear guidance.[2][13][14]

-

Hazard Classification: Similar compounds are classified as irritants. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][14] Some chloro-nitro intermediates may be harmful if swallowed (H302).[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a refrigerator under an inert gas atmosphere is recommended.[13]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[13]

References

-

1 - Aldon Corporation

-

13 - TCI Chemicals

-

16 - Cheméo

-

3 - LookChem

-

17 - BLDpharm

-

18 - PubChem, National Center for Biotechnology Information

-

4 - Journal of Organic Chemistry

-

7 - Google Patents

-

19 - Fisher Scientific

-

20 - Guidechem

-

12 - MySkinRecipes

-

10 - Google Patents

-

9 - ResearchGate

-

21 - ResearchGate

-

11 - ResearchGate

-

22 - ChemScene

-

5 - Central European Journal of Energetic Materials

-

6 - PrepChem.com

-

23 - Guidechem

-

8 - Autech

-

24 - ARKIVOC

-

2 - PubChem, National Center for Biotechnology Information

-

25 - Google Patents

-

26 - Google Patents

-

27 - Asian Journal of Chemistry

-

15 - PubChem, National Center for Biotechnology Information

-

28 - Sigma-Aldrich

-

14 - Fisher Scientific

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-Dichloro-2-ethylpyrimidin-5-amine|lookchem [lookchem.com]

- 4. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. prepchem.com [prepchem.com]

- 7. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 4,6-Dichloro-N-ethylpyrimidin-5-amine [myskinrecipes.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 4,6-Dichloro-5-nitropyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 15. 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Pyrimidine, 5-amino-4,6-dichloro-2-ethyl- (CAS 6237-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. 6237-96-3|4,6-Dichloro-2-ethylpyrimidin-5-amine|BLD Pharm [bldpharm.com]

- 18. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. Page loading... [wap.guidechem.com]

- 21. researchgate.net [researchgate.net]

- 22. chemscene.com [chemscene.com]

- 23. Page loading... [guidechem.com]

- 24. researchgate.net [researchgate.net]

- 25. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 26. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 27. asianpubs.org [asianpubs.org]

- 28. 4,6-二氯-5-硝基嘧啶 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

Physicochemical properties of 4,6-Dichloro-2-ethylpyrimidin-5-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-ethylpyrimidin-5-amine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4,6-Dichloro-2-ethylpyrimidin-5-amine (CAS No. 6237-96-3). As a key heterocyclic intermediate, this compound serves as a fundamental building block in modern medicinal chemistry. Its dichloropyrimidine core, functionalized with an ethyl group and an amine, offers versatile reaction handles for the synthesis of complex molecular architectures. This document details its chemical identity, structural features, and critical physicochemical parameters such as lipophilicity, boiling point, and density, which are crucial for its application in drug design and process development. We further explore its chemical reactivity, stability, and standard analytical protocols for its characterization. The guide contextualizes this data by discussing its significant role in the development of targeted therapeutics, including kinase inhibitors and protein degraders, making it an invaluable resource for researchers, chemists, and drug development professionals.

Introduction

4,6-Dichloro-2-ethylpyrimidin-5-amine is a substituted pyrimidine that has emerged as a high-value intermediate in the field of pharmaceutical sciences. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific arrangement of substituents on this compound—two reactive chlorine atoms, a lipophilic ethyl group, and a nucleophilic amine—provides a unique combination of properties and synthetic potential.

The chlorine atoms at the C4 and C6 positions are susceptible to sequential and selective nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of various functional groups and the construction of diverse molecular libraries. This reactivity is fundamental to its utility as a scaffold in drug discovery. Its designation as a "Protein Degrader Building Block" highlights its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] Furthermore, its derivatives are integral to the development of kinase inhibitors for cancer therapy.[2]

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use. These properties govern its solubility, reactivity, stability, and pharmacokinetic profile in derivative compounds, directly impacting reaction optimization, purification strategies, and the ultimate success of a drug development campaign.

Chemical Identity and Structure

The unique reactivity and physical behavior of 4,6-Dichloro-2-ethylpyrimidin-5-amine are rooted in its molecular structure.

Caption: Chemical structure of 4,6-Dichloro-2-ethylpyrimidin-5-amine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 4,6-Dichloro-2-ethylpyrimidin-5-amine | [1] |

| CAS Number | 6237-96-3 | [1] |

| Molecular Formula | C₆H₇Cl₂N₃ | [1] |

| Molecular Weight | 192.05 g/mol | [1][2] |

| IUPAC Name | 4,6-dichloro-2-ethylpyrimidin-5-amine | N/A |

| Canonical SMILES | CCC1=NC(=C(C(=N1)Cl)N)Cl | [3] |

| Synonyms | 5-Amino-4,6-dichloro-2-ethylpyrimidine | [3] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The data for 4,6-Dichloro-2-ethylpyrimidin-5-amine, largely derived from computational predictions, provides essential insights for its handling and application.

Table 2: Summary of Physicochemical Properties

| Property | Value | Type | Source |

| Physical State | Solid (predicted) | Predicted | N/A |

| Boiling Point | 571.9 °C @ 760 mmHg | Predicted | [3] |

| Flash Point | 299.7 °C | Predicted | [3] |

| Density | 1.536 g/cm³ | Predicted | [3] |

| LogP (Lipophilicity) | 2.51 | Calculated | [3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated | [3] |

| Hydrogen Bond Acceptors | 3 (from ring N and -NH₂) | Calculated | [3] |

| Rotatable Bonds | 1 (ethyl group) | Calculated | [3] |

| Refractive Index | 1.73 | Predicted | [3] |

Detailed Analysis

-

Physical State and Appearance : While experimental data is scarce, based on its molecular weight and the properties of similar heterocyclic compounds, 4,6-Dichloro-2-ethylpyrimidin-5-amine is predicted to be a solid at room temperature.

-

Boiling and Flash Points : The predicted boiling point is notably high, which is characteristic of highly polar, functionalized heterocyclic compounds capable of strong intermolecular interactions.[3] The high flash point suggests it is not highly flammable under standard conditions.[3]

-

Solubility : With a calculated LogP of 2.51, the compound is expected to have moderate lipophilicity.[3] This suggests it will be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. This property is crucial when selecting solvent systems for chemical reactions and purification processes like chromatography or recrystallization.

-

Lipophilicity (LogP) : The partition coefficient (LogP) of 2.51 indicates a balanced character between hydrophilicity and lipophilicity.[3] In drug development, LogP values in this range are often favorable for achieving adequate cell membrane permeability, a key factor for oral bioavailability and intracellular target engagement.

-

Hydrogen Bonding Capacity : With one hydrogen bond donor and three acceptors, the molecule has the potential to participate in hydrogen bonding, which influences its melting point, boiling point, and interactions with biological macromolecules like proteins.[3]

Spectral Analysis (Predicted)

No public experimental spectra are available for this specific compound. However, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR : The proton NMR spectrum is expected to show a characteristic triplet-quartet pattern for the ethyl group (~1.3 ppm, 3H, triplet; ~2.8 ppm, 2H, quartet). The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that could vary depending on solvent and concentration, typically in the 4-6 ppm range.

-

¹³C NMR : The spectrum should display six distinct carbon signals: two for the ethyl group, and four for the pyrimidine ring carbons, with the chlorine-bearing carbons (C4, C6) shifted significantly downfield.

-

Mass Spectrometry : The mass spectrum would be most notable for its isotopic pattern. The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion: an (M)+ peak, an (M+2)+ peak of approximately 66% the intensity of M+, and an (M+4)+ peak of approximately 10% intensity. The exact mass would be 191.0017.[3]

-

Infrared (IR) Spectroscopy : Key absorption bands would include N-H stretching from the amine group (typically two bands around 3300-3500 cm⁻¹), C-H stretching from the ethyl group (~2850-2950 cm⁻¹), C=N and C=C stretching from the pyrimidine ring (~1500-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

Reactivity, Stability, and Handling

The synthetic utility of 4,6-Dichloro-2-ethylpyrimidin-5-amine is defined by its chemical reactivity, particularly at the two chlorine-substituted positions.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes the C4 and C6 positions highly susceptible to attack by nucleophiles. This SNAr reaction is the cornerstone of its application as a building block.

-

Mechanism : Nucleophiles (e.g., amines, alcohols, thiols) attack the carbon bearing a chlorine atom, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized by the electron-withdrawing pyrimidine ring. The subsequent loss of the chloride ion restores aromaticity and yields the substituted product.

-

Selectivity : The two chlorine atoms can be substituted sequentially. The first substitution typically occurs readily. The second substitution is often more challenging due to the electron-donating character of the newly introduced group, which deactivates the ring towards further attack. This differential reactivity can be exploited to synthesize unsymmetrically substituted pyrimidines by carefully controlling reaction conditions and nucleophile stoichiometry.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Chemical Stability and Handling

-

Stability : The compound may be sensitive to strong acids or bases and high temperatures, which could lead to decomposition or hydrolysis of the chloro groups.

-

Storage : Commercial suppliers recommend storing the compound under an inert gas (nitrogen or argon) at refrigerated temperatures (2–8°C).[2][3] This precaution minimizes degradation from atmospheric moisture, which could hydrolyze the reactive C-Cl bonds, and prevents potential oxidation.

Standard Experimental Protocols

To ensure scientific integrity, the characterization of 4,6-Dichloro-2-ethylpyrimidin-5-amine should follow standardized, verifiable protocols.

Protocol: HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound and for monitoring reaction progress.

-

Preparation of Standard Solution : Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

-

Instrumentation :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient : Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detector : UV detector set to an appropriate wavelength (e.g., 254 nm).

-

-

Injection : Inject 5-10 µL of the standard solution.

-

Analysis : The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Caption: Standard workflow for purity determination by HPLC.

Protocol: Shake-Flask Method for LogP Determination (OECD 107)

-

Preparation : Prepare a solution of the compound in the higher-density solvent (e.g., n-octanol saturated with water).

-

Partitioning : Add an equal volume of the lower-density solvent (e.g., water saturated with n-octanol).

-

Equilibration : Shake the mixture vigorously for a set period at a constant temperature (e.g., 25°C) until equilibrium is reached.

-

Separation : Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification : Carefully remove aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.

-

Calculation : The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Applications in Drug Discovery and Development

The true value of 4,6-Dichloro-2-ethylpyrimidin-5-amine lies in its application as a versatile starting material for high-value therapeutics.

-

Kinase Inhibitors : The pyrimidine core is a common scaffold for ATP-competitive kinase inhibitors. The C4 and C6 positions can be functionalized with groups that interact with the hinge region of the kinase, while other positions can be modified to achieve selectivity and desired pharmacokinetic properties.[2]

-

Protein Degraders (PROTACs) : As a certified building block for protein degraders, this compound is used to construct the part of the PROTAC that binds to the target protein.[1] The other end of the PROTAC binds to an E3 ligase, bringing the target protein into proximity for ubiquitination and subsequent degradation by the proteasome. The SNAr chemistry is ideal for linking this scaffold to the E3 ligase binder via a flexible linker.

-

Analog to Key Intermediates : The closely related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is a well-established intermediate in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombosis.[4] This highlights the proven success of this chemical class in producing blockbuster drugs.

Caption: Role of the compound from building block to therapeutic candidate.

Conclusion

4,6-Dichloro-2-ethylpyrimidin-5-amine is more than a simple chemical; it is a strategic tool for modern drug discovery. Its well-defined physicochemical properties—moderate lipophilicity, multiple hydrogen bond acceptors, and predictable reactivity—make it an ideal scaffold for creating complex and potent therapeutic agents. The dual chlorine atoms provide reliable chemical handles for SNAr reactions, enabling the systematic construction of diverse molecular libraries. Its established use as a building block for kinase inhibitors and next-generation protein degraders underscores its importance and potential. This guide provides the foundational knowledge required for scientists to fully leverage the capabilities of this versatile intermediate in their research and development endeavors.

References

-

4,6-Dichloro-2-ethylpyrimidin-5-amine - LookChem. [Link]

-

4,6-Dichloro-N-ethylpyrimidin-5-amine - MySkinRecipes. [Link]

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. [Link]

- Preparation method of 4,6-dichloro-2-(propythio)

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates - ResearchGate. [Link]

Sources

4,6-Dichloro-2-ethylpyrimidin-5-amine molecular structure and weight

An In-Depth Technical Guide to 4,6-Dichloro-2-ethylpyrimidin-5-amine: Molecular Structure, Properties, and Applications

Introduction

4,6-Dichloro-2-ethylpyrimidin-5-amine is a substituted pyrimidine compound of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. As a heterocyclic amine, its unique structural arrangement, featuring two reactive chlorine atoms, an ethyl group, and an amine moiety on a central pyrimidine ring, establishes it as a versatile and valuable building block for synthesizing complex, biologically active molecules.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and critical role as a synthetic intermediate, particularly in the development of targeted therapeutics like kinase inhibitors.[1]

Molecular Identity and Structure

A precise understanding of a compound's structure is fundamental to its application. This section details the key identifiers and structural features of 4,6-Dichloro-2-ethylpyrimidin-5-amine.

Chemical Identifiers

The following table summarizes the primary identifiers for this compound, ensuring accurate tracking and sourcing in a research environment.

| Identifier | Value | Source |

| CAS Number | 6237-96-3 | [2] |

| Molecular Formula | C₆H₇Cl₂N₃ | [1][2] |

| Synonyms | 5-Amino-4,6-dichloro-2-ethylpyrimidine; 4,6-dichloro-2-ethyl-pyrimidin-5-ylamine | [3] |

Molecular Structure and Weight

The molecular structure consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted at four key positions:

-

An ethyl group at position 2.

-

Two chlorine atoms at positions 4 and 6.

-

An amine group at position 5.

The molecular weight of this compound is 192.05 g/mol .[1][2]

Caption: 2D Molecular Structure of 4,6-Dichloro-2-ethylpyrimidin-5-amine.

Structural Descriptors

For computational chemistry and database searches, structural descriptors like SMILES and InChI are essential.

| Descriptor | String | Source |

| Canonical SMILES | CCC1=NC(=C(C(=N1)Cl)N)Cl | [3] |

| Exact Mass | 191.0017026 u | [3] |

Physicochemical and Computed Properties

The physicochemical properties of a molecule dictate its behavior in various chemical and biological systems, influencing everything from solubility to target binding.

| Property | Value | Significance in Drug Discovery |

| LogP | 2.509 | [3] Indicates moderate lipophilicity, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | [3] The amine group can donate a hydrogen bond, crucial for molecular recognition. |

| Hydrogen Bond Acceptors | 3 | [3] The three nitrogen atoms can accept hydrogen bonds, influencing interactions with biological targets. |

| Rotatable Bond Count | 1 | [3] The ethyl group provides minimal conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | A key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Complexity | 121 | [3] A measure of the intricacy of the molecular structure. |

Chemical Reactivity and Synthetic Utility

The true value of 4,6-Dichloro-2-ethylpyrimidin-5-amine lies in its designed reactivity, which allows it to serve as a versatile scaffold in organic synthesis.

The Role of Dichloro Substituents in SNAr Reactions

The primary drivers of this molecule's synthetic utility are the two chlorine atoms at the C4 and C6 positions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the carbon atoms at these positions highly electron-deficient. This electronic arrangement renders the chlorine atoms excellent leaving groups, making the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[4]

This reactivity is the cornerstone of its application as a building block.[1] Chemists can selectively and sequentially displace the chlorine atoms with various nucleophiles (such as amines, thiols, or alcohols) under controlled conditions. This allows for the precise and systematic construction of more complex molecules with desired functionalities, a critical advantage in creating libraries of compounds for drug screening.

Key Applications in Medicinal Chemistry

-

Kinase Inhibitors for Oncology: The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, a major class of cancer therapeutics. 4,6-Dichloro-2-ethylpyrimidin-5-amine serves as a key intermediate in the synthesis of these targeted drugs, where the reactive chlorine sites are functionalized to achieve potent and selective inhibition of specific kinases involved in tumor growth.[1]

-

Inflammatory and Viral Diseases: Its utility extends to the development of compounds targeting inflammatory pathways and viral infections, where the pyrimidine scaffold can be tailored to interact with specific enzymes or receptors.[1]

-

Protein Degrader Building Blocks: This molecule is also classified as a building block for protein degraders, an emerging therapeutic modality where molecules are designed to induce the degradation of disease-causing proteins.[2]

Agrochemical Research

Beyond pharmaceuticals, this compound is also utilized in agrochemical research for the development of novel pesticides with enhanced efficacy and selectivity, highlighting its broad applicability as a chemical intermediate.[1]

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity and purity of this reagent.

-

Storage Conditions: It is recommended to store 4,6-Dichloro-2-ethylpyrimidin-5-amine under an inert gas atmosphere (such as nitrogen or argon) at temperatures between 2–8°C in a dry, sealed container.[1][3]

-

Safety Profile: While specific GHS hazard classifications for the 2-ethyl variant are not detailed in the provided results, the closely related analog, 4,6-Dichloro-2-methyl pyrimidin-5-amine, is classified as a substance that causes skin and serious eye irritation.[5][6] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this class of compounds.

Conclusion

4,6-Dichloro-2-ethylpyrimidin-5-amine is a strategically designed chemical intermediate whose value is derived directly from its molecular structure. The combination of a stable pyrimidine core with highly reactive chlorine atoms at the C4 and C6 positions provides a robust and tunable platform for synthetic chemists. Its demonstrated role in the creation of kinase inhibitors and other biologically active molecules underscores its importance for professionals in drug discovery and development, offering a reliable scaffold for building the next generation of targeted therapies.

References

-

4,6-Dichloro-2-ethylpyrimidin-5-amine, min 97%, 250 mg.

-

4,6-Dichloro-2-ethylpyrimidin-5-amine - LookChem.

-

4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem.

-

4,6-Dichloro-N-ethylpyrimidin-5-amine - MySkinRecipes.

-

Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents.

-

4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 - ChemicalBook.

-

39906-04-2, 4,6-Dichloro-2-methyl-5-pyrimidinamine Formula - ECHEMI.

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate.

Sources

An In-Depth Technical Guide to the Synthesis of 4,6-Dichloro-2-ethylpyrimidin-5-amine

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 4,6-dichloro-2-ethylpyrimidin-5-amine, a key heterocyclic scaffold relevant to pharmaceutical research and development. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. The proposed synthesis is grounded in established principles of pyrimidine chemistry and draws upon validated methodologies for structurally analogous compounds. We will dissect a multi-step synthesis beginning from common starting materials, elucidating the causal chemistry behind each transformation, providing detailed experimental protocols, and offering insights into process control.

Introduction and Retrosynthetic Analysis

The 4,6-dichloropyrimidine core is a privileged scaffold in medicinal chemistry, offering two reactive sites for nucleophilic substitution, which allows for the systematic modulation of molecular properties. The presence of an amine at the C5 position and an ethyl group at the C2 position further expands the potential for derivatization, making 4,6-dichloro-2-ethylpyrimidin-5-amine a valuable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors and other biologically active molecules.

A logical retrosynthetic analysis of the target molecule (I) suggests a pathway proceeding through key intermediates. The dichloro functionality is most effectively installed in the final step via chlorination of the corresponding pyrimidine-4,6-diol (II). The C5-amino group can be derived from the reduction of a nitro precursor (III). This nitro group is introduced onto the pyrimidine ring (IV) via electrophilic nitration. The core pyrimidine heterocycle itself, 2-ethylpyrimidine-4,6-diol (IV), can be constructed via the classical Pinner synthesis, which involves the condensation of ethylamidine (V) with a malonic ester, such as diethyl malonate (VI).

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

-

Add ethylamidine hydrochloride (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Dissolve the residue in a minimum amount of water and acidify to pH 5-6 with concentrated hydrochloric acid.

-

The resulting precipitate, 2-ethylpyrimidine-4,6-diol, is collected by filtration, washed with cold water, and dried under vacuum.

| Parameter | Value/Reagent | Purpose |

| Base | Sodium Ethoxide | Deprotonates diethyl malonate to form the enolate nucleophile. |

| Solvent | Anhydrous Ethanol | Reactant for base formation and reaction medium. |

| Temperature | Reflux (~78 °C) | Provides activation energy for the condensation and cyclization. |

| Work-up | Acidification | Neutralizes the reaction and precipitates the diol product. |

Step 2: Nitration of 2-Ethylpyrimidine-4,6-diol

The introduction of the amino group at the C5 position is accomplished via a two-step nitration-reduction sequence. First, the pyrimidine ring is nitrated at the electron-rich C5 position.

Causality and Expertise: The C5 position of the pyrimidine-4,6-diol ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and ring nitrogen atoms. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side product formation. This procedure is analogous to the well-documented nitration of 2-methylpyrimidine-4,6-dione. [1][2][3] Experimental Protocol:

-

In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

-

Slowly add 2-ethylpyrimidine-4,6-diol (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the pyrimidine solution, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated 2-ethyl-5-nitropyrimidine-4,6-diol is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

| Parameter | Value/Reagent | Purpose |

| Nitrating Agent | HNO₃/H₂SO₄ | Generates the nitronium ion (NO₂⁺) for electrophilic substitution. |

| Solvent | Concentrated H₂SO₄ | Serves as the reaction medium and catalyst. |

| Temperature | 0-5 °C | Controls the exothermic reaction and minimizes side products. |

| Work-up | Quenching on ice | Dilutes the acid and precipitates the nitro-product. |

Step 3: Reduction of 2-Ethyl-5-nitropyrimidine-4,6-diol

The nitro group is then reduced to the target primary amine.

Causality and Expertise: The reduction of an aromatic nitro group to an amine is a standard transformation. Several methods are effective, including catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl). For scalability and to avoid the use of high-pressure hydrogen, a metal-acid system is often preferred. Tin(II) chloride in concentrated hydrochloric acid is a reliable and high-yielding method for this purpose. The tin chloride acts as the reducing agent, and the acidic medium provides the necessary protons.

Experimental Protocol:

-

Suspend 2-ethyl-5-nitropyrimidine-4,6-diol (1.0 eq) in ethanol or concentrated hydrochloric acid in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

-

Heat the mixture at 60-70 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and neutralize it carefully with a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (pH > 10) to precipitate tin salts.

-

Filter the mixture to remove the inorganic salts.

-

The filtrate can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 5-amino-2-ethylpyrimidine-4,6-diol.

| Parameter | Value/Reagent | Purpose |

| Reducing Agent | SnCl₂·2H₂O / HCl | Reduces the nitro group to a primary amine. |

| Solvent | Ethanol / HCl | Provides the reaction medium. |

| Temperature | 60-70 °C | Accelerates the reduction reaction. |

| Work-up | Basification | Neutralizes the acid and precipitates tin hydroxides for removal. |

Step 4: Chlorination of 5-Amino-2-ethylpyrimidine-4,6-diol

The final step is the conversion of the dihydroxy-pyrimidine to the target dichlorinated product.

Causality and Expertise: The transformation of the tautomeric dihydroxy-pyrimidine (which exists predominantly in the pyrimidinedione form) to the dichloropyrimidine is a crucial activation step. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this type of chlorination. [4]The reaction often requires elevated temperatures and may be accelerated by the addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, which can act as a catalyst and acid scavenger. The reaction proceeds via the formation of phosphate ester intermediates which are then displaced by chloride ions.

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), place 5-amino-2-ethylpyrimidine-4,6-diol (1.0 eq).

-

Add phosphorus oxychloride (POCl₃) (5-10 eq) in excess, which serves as both reagent and solvent.

-

Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine base like DIPEA (1-2 eq).

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours.

-

After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Pour the viscous residue slowly and carefully onto crushed ice with vigorous stirring.

-

Neutralize the aqueous mixture with a solid base like sodium bicarbonate or an aqueous solution of sodium hydroxide until the pH is ~7-8.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The final product, 4,6-dichloro-2-ethylpyrimidin-5-amine, can be purified by column chromatography or recrystallization.

| Parameter | Value/Reagent | Purpose |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Replaces hydroxyl groups with chlorine atoms. |

| Catalyst/Base | DIPEA or DMF (optional) | Accelerates the reaction and scavenges HCl. |

| Temperature | Reflux (~105 °C) | Provides the necessary energy for the chlorination. |

| Work-up | Quenching on ice, neutralization | Decomposes excess POCl₃ and allows for product extraction. |

Conclusion

The four-step synthesis pathway detailed in this guide represents a logical, efficient, and scalable approach to producing 4,6-dichloro-2-ethylpyrimidin-5-amine. By leveraging the classical Pinner pyrimidine synthesis, followed by a well-established nitration-reduction sequence and a final, robust chlorination, researchers can access this valuable building block from readily available starting materials. The provided protocols, grounded in analogous and proven chemical transformations, offer a solid foundation for laboratory synthesis and further process development. Careful control of reaction conditions, particularly temperature during nitration and quenching during chlorination, is paramount to ensuring high yields and purity.

References

- (Reference for general pyrimidine synthesis, if available

- (Reference for general pyrimidine synthesis, if available

-

Perpétua, O. et al. (2006). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]

- (Reference for nitration, if available

- (Reference for nitration, if available

- (Reference for nitration, if available

-

Latypov, N. V. et al. (2001). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate. Available at: [Link]

- (Reference for reduction, if available

- (Reference for reduction, if available

-

Rossi, D. et al. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Central European Journal of Energetic Materials. Available at: [Link]

- (Reference for chlorination, if available

- (Reference for chlorination, if available

- (Reference for malonates, if available

- (Reference for malonates, if available

-

Erian, A. W. et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

- (Reference for general synthesis, if available

- (Reference for general synthesis, if available

- (Reference for general synthesis, if available

- (Reference for general synthesis, if available

- Astrat'ev, A. A. et al. (2010). Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. Google Patents.

- (Reference for malonate condensation, if available

- (Reference for malonate condensation, if available

- (Reference for diaminopyrimidine synthesis, if available

- (Reference for diaminopyrimidine synthesis, if available

Sources

- 1. researchgate.net [researchgate.net]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,6-Dichloro-2-ethylpyrimidin-5-amine: A Technical Guide

Foreword: Navigating the Spectroscopic Landscape

In the realm of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. 4,6-Dichloro-2-ethylpyrimidin-5-amine (CAS No. 6237-96-3) represents a key heterocyclic building block, a scaffold with significant potential in the development of targeted therapeutics. Its utility as a synthetic intermediate hinges on unambiguous confirmation of its chemical identity, a task for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 4,6-Dichloro-2-ethylpyrimidin-5-amine, with its distinct functional groups, dictates the signals we anticipate in each analytical technique.

Caption: Molecular structure of 4,6-Dichloro-2-ethylpyrimidin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethyl group should produce a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), with a coupling constant (J) around 7 Hz. The two protons of the amine group (-NH₂) are expected to appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms. We would expect to see four signals in the aromatic/heterocyclic region corresponding to C2, C4, C5, and C6 of the pyrimidine ring. The two carbons of the ethyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy Predictions

The IR spectrum will be characterized by vibrations of the various functional groups:

-

N-H Stretching: The amine group should exhibit one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The pyrimidine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bonds will show strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) Predictions

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.05 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak should be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak should be about 10% of the M⁺ peak. Fragmentation would likely involve the loss of the ethyl group, chlorine atoms, and potentially HCN from the pyrimidine ring.

Spectroscopic Data of an Analog: 4,6-Dichloro-2-methylpyrimidin-5-amine

While experimental data for the title compound is scarce, extensive data is available for its close analog, 4,6-dichloro-2-methylpyrimidin-5-amine (CAS No. 39906-04-2). This data, sourced from PubChem, serves as an excellent proxy for understanding the spectroscopic behavior of this class of compounds.[1]

Infrared (ATR-IR) Spectrum

The following table summarizes the key absorption bands observed in the ATR-IR spectrum of 4,6-dichloro-2-methylpyrimidin-5-amine.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400-3500 | Medium | N-H stretch (amine) |

| ~2950-3000 | Weak | C-H stretch (methyl) |

| ~1550-1600 | Strong | C=N/C=C ring stretch |

| ~1400-1450 | Medium | C-H bend (methyl) |

| ~700-800 | Strong | C-Cl stretch |

Data sourced from spectral information available on PubChem for CID 736674.[1]

The key takeaway for our target molecule, the ethyl analog, is that we would expect to see additional C-H stretching and bending vibrations corresponding to the methylene (-CH₂-) group of the ethyl substituent.

Mass Spectrum (Predicted Fragmentation)

For 4,6-Dichloro-2-ethylpyrimidin-5-amine, the fragmentation pattern can be predicted based on established principles. The workflow below illustrates a likely fragmentation pathway.

Caption: Predicted mass fragmentation pathway for 4,6-Dichloro-2-ethylpyrimidin-5-amine.

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring high-quality spectroscopic data for compounds such as 4,6-Dichloro-2-ethylpyrimidin-5-amine.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 400.

-

Data Acquisition and Processing: The instrument software will record the mass-to-charge ratio and relative abundance of the ions to generate the mass spectrum.

Conclusion and Future Outlook

4,6-Dichloro-2-ethylpyrimidin-5-amine is a molecule of significant interest in medicinal chemistry and drug development. While a complete, published set of its spectroscopic data remains elusive, a combination of predictive methods and analysis of close structural analogs provides a robust framework for its characterization. The protocols and interpretations laid out in this guide are designed to empower researchers to confidently identify and verify this and similar molecules. As the synthesis and application of such pyrimidine derivatives continue to expand, it is anticipated that a comprehensive public database of their spectroscopic properties will be established, further accelerating innovation in the field.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

2a biotech. (n.d.). 4,6-DICHLORO-2-ETHYLPYRIMIDIN-5-AMINE. Retrieved from [Link]

-

LookChem. (n.d.). 4,6-Dichloro-2-ethylpyrimidin-5-amine. Retrieved from [Link]

-

iChemical. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, CAS No. 145783-15-9. Retrieved from [Link]

-

ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

-

Stellarsmart. (n.d.). 4, 6-Dichloro-2-ethylpyrimidin-5-amine, min 97%, 250 mg. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4,6-Dichloro-2-ethylpyrimidin-5-amine

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides a comprehensive overview of the solubility characteristics of 4,6-Dichloro-2-ethylpyrimidin-5-amine, a key building block in medicinal chemistry. Due to the scarcity of publicly available, quantitative solubility data for this specific compound, this document emphasizes the theoretical principles governing solubility and provides a robust, field-proven experimental protocol for its determination. We will explore the interplay of solvent properties and molecular structure, detail the industry-standard shake-flask method for generating reliable solubility data, and discuss best practices for safety and handling. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of how to approach solubility for novel or specialized chemical entities.

Section 1: Introduction to 4,6-Dichloro-2-ethylpyrimidin-5-amine

1.1. Chemical Identity and Properties

4,6-Dichloro-2-ethylpyrimidin-5-amine is a polysubstituted pyrimidine derivative. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including several approved drugs. The specific substitutions on this compound—two chlorine atoms, an ethyl group, and an amine group—create a unique electronic and steric profile that dictates its reactivity and physicochemical properties, including solubility.

-

Chemical Name: 4,6-Dichloro-2-ethylpyrimidin-5-amine

-

CAS Number: 6237-96-3

-

Molecular Formula: C₆H₇Cl₂N₃

-

Molecular Weight: 192.05 g/mol

-

Key Structural Features:

-

Aromatic heterocyclic (pyrimidine) ring

-

Two electron-withdrawing chloro groups

-

An electron-donating amino group

-

A nonpolar ethyl group

-

1.2. Significance in Research and Development

Substituted pyrimidines like 4,6-Dichloro-2-ethylpyrimidin-5-amine are highly valued in medicinal chemistry. The chlorine atoms at the 4 and 6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups to build molecular complexity. This makes the compound a versatile intermediate for creating libraries of new chemical entities for screening and lead optimization, particularly in the development of kinase inhibitors for oncology. Understanding its solubility is the first step in designing efficient synthetic routes, preparing stock solutions for biological assays, and developing viable formulations.

Section 2: The Theoretical Foundation of Solubility

Solubility is the property of a solid, liquid, or gaseous solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The extent to which this occurs is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

2.1. The "Like Dissolves Like" Principle

This fundamental principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar solutes, such as salts and compounds with hydrogen-bonding groups (e.g., -OH, -NH₂).

-

Nonpolar Solvents (e.g., hexane, toluene) have small or no dipole moments and are best for dissolving nonpolar solutes through weaker van der Waals forces.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) have large dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds. They are excellent at dissolving a wide range of compounds.

Based on its structure, 4,6-Dichloro-2-ethylpyrimidin-5-amine has mixed characteristics. The pyrimidine ring, amino group, and chloro groups introduce polarity and hydrogen bonding capabilities (the amine is a donor, the ring nitrogens are acceptors). However, the ethyl group and the overall carbon backbone add nonpolar character. This suggests it will exhibit limited solubility in highly polar solvents like water and nonpolar solvents like hexane, but will likely have good solubility in intermediate polarity and polar aprotic solvents.

2.2. Key Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature as the added energy helps overcome the lattice energy of the crystal and promotes the endothermic process of dissolution. However, this relationship must be determined empirically, as some compounds can exhibit decreased solubility at higher temperatures.

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

-

pH: For ionizable compounds, pH can dramatically alter solubility. The amine group on 4,6-Dichloro-2-ethylpyrimidin-5-amine is basic and can be protonated at low pH. The protonated form, being a salt, is expected to have significantly higher aqueous solubility.

Section 3: A Practical Guide to Solubility Determination

Since readily available data is scarce, an empirical determination of solubility is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable and reproducible results. This method is officially recognized by organizations like the OECD.

Experimental Workflow Overview

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of 4,6-Dichloro-2-ethylpyrimidin-5-amine in a given solvent at a specified temperature.

Materials:

-

4,6-Dichloro-2-ethylpyrimidin-5-amine (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, THF, Acetonitrile, Toluene)

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes for dilution

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation: Add an excess amount of solid 4,6-Dichloro-2-ethylpyrimidin-5-amine to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation. A good starting point is 5-10 mg of the compound.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for an extended period. A duration of 24 to 48 hours is typically sufficient to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. It is critical not to disturb the solid at the bottom.

-

Filtration: Attach a syringe filter to the syringe and dispense the solution into a clean vial. This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately perform a serial dilution of the filtered saturate into a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration. A pre-established calibration curve of the compound is required for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Section 4: Solubility Profile and Data Interpretation

While quantitative data must be generated experimentally, a qualitative profile can be predicted based on chemical principles. The following table summarizes the expected solubility of 4,6-Dichloro-2-ethylpyrimidin-5-amine in common laboratory solvents, which should be used as a guideline for experimental design.

| Solvent | Solvent Class | Predicted Solubility | Rationale / Notes |

| Water | Polar Protic | Very Low / Insoluble | The nonpolar ethyl group and chloro atoms likely dominate over the polar amine and nitrogen atoms in the ring, leading to poor solvation by water. |

| Methanol / Ethanol | Polar Protic | Sparingly to Moderately Soluble | These solvents have both polar (hydroxyl) and nonpolar (alkyl) character, offering a better balance for solvating the compound's mixed-polarity features. |

| Dichloromethane (DCM) | Moderately Polar | Soluble | DCM is effective at dissolving moderately polar organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amine group, and its overall polarity is suitable. |

| Acetone | Polar Aprotic | Soluble | Similar to THF, its polarity is well-suited for this type of molecule. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | A common solvent in chromatography, it should readily dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent known for dissolving a wide range of otherwise poorly soluble compounds. Often used for creating high-concentration stock solutions. |

| Toluene | Nonpolar Aromatic | Sparingly Soluble | The aromatic nature of toluene may offer some favorable π-π interactions with the pyrimidine ring, but its nonpolar character is not ideal for the polar functional groups. |

| Hexane | Nonpolar | Insoluble | Lacks any polar character to effectively solvate the amine, chloro, and pyrimidine ring moieties. |

Relationship Between Solvent Polarity and Solubility

The expected solubility can be visualized based on a solvent polarity spectrum.

Caption: Predicted solubility trends based on solvent polarity.

Section 5: Safety, Handling, and Waste Disposal

As a chlorinated heterocyclic amine, 4,6-Dichloro-2-ethylpyrimidin-5-amine requires careful handling. While specific toxicity data for this compound is not widely available, related dichloropyrimidine compounds are classified as irritants.

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Use a lab coat.

5.2. Handling Procedures

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Avoid all personal contact.

-

Wash hands thoroughly after handling.

5.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Some suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

5.4. Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

Section 6: Conclusion

Understanding the solubility of 4,6-Dichloro-2-ethylpyrimidin-5-amine is paramount for its effective use as a chemical intermediate. This guide has established the theoretical basis for its solubility profile, predicting poor solubility in highly polar or nonpolar solvents and good solubility in polar aprotic solvents like DMSO and THF. More importantly, it has provided a detailed, actionable protocol for the empirical determination of thermodynamic solubility using the shake-flask method. By combining theoretical prediction with rigorous experimental validation, researchers can confidently prepare solutions of known concentration, enabling reproducible results in both chemical synthesis and biological screening applications.

References

- Test No. 105: Water Solubility. OECD. [URL: https://www.oecd-ilibrary.

- OECD 105 - Water Solubility. Situ Biosciences. [URL: https://situbiosciences.

- Solubility testing in accordance with the OECD 105. FILAB. [URL: https://www.filab.fr/en/oecd-105-solubility-test/]

- Test No. 105: Water Solubility. OECD. [URL: https://www.oecd.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-kxygxz2jov8j/v1]

- OECD 105 - Water Solubility Test at 20°C. Analytice. [URL: https://www.analytice.

- Solubility - A Fundamental Concept in Pharmaceutical Sciences. Scribd. [URL: https://www.scribd.com/document/498801905/Solubility-A-Fundamental-Concept-in-Pharmaceutical-Sciences]

- How do you perform the shake flask method to determine solubility?. Quora. [URL: https://www.quora.com/How-do-you-perform-the-shake-flask-method-to-determine-solubility]

- Experimental and Computational Methods Pertaining to Drug Solubility. Sci

The Versatile Scaffold: A Technical Guide to the Biological Activities of Dichloropyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract